

Molecular weight and formula of 2-Fluoro-6-isopropylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-isopropylaniline

Cat. No.: B145340

[Get Quote](#)

In-Depth Technical Guide to 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-6-isopropylaniline**, a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis, and analytical methodologies, and explores its nascent biological activity profile.

Core Compound Data

2-Fluoro-6-isopropylaniline is an aromatic amine featuring a fluorine atom and an isopropyl group on the benzene ring. These substitutions impart unique physicochemical properties that influence its reactivity and biological interactions.

Property	Value
Molecular Formula	C ₉ H ₁₂ FN
Molecular Weight	153.20 g/mol
CAS Number	126476-48-0
Appearance	Yellow to Brown Liquid

Synthesis Protocol

A documented method for the synthesis of **2-Fluoro-6-isopropylaniline** involves the condensation of 2-fluoroaniline and propylene.[1]

Reaction: Condensation of 2-fluoroaniline with propylene.

Catalyst: H-Y zeolite catalyst.[1]

Reaction Conditions:

- Mole Ratio (2-fluoroaniline:propylene): 1:5
- Temperature: 255°C
- Pressure: 879 psig
- LHSV (based on 2-fluoroaniline): 0.25[1]

Analysis: The effluent product stream is analyzed by gas chromatography to determine the conversion of 2-fluoroaniline. A reported conversion rate under these conditions is 71.2%.[1]

Experimental Protocols

Precise analytical methods are crucial for the characterization and quantification of **2-Fluoro-6-isopropylaniline**. The following are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established methods for similar halogenated anilines.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from a general method for the analysis of halogenated aniline derivatives.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

- Adjust the pH of an aqueous sample to >11 using a 10 M NaOH solution.

- Perform extraction with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

Parameter	Setting
Injection Volume	1 μ L
Injection Mode	Splitless
Inlet Temperature	250°C
Oven Program	Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
MS Source	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	50-300 m/z
Transfer Line Temp	280°C
MS Quad Temp	150°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

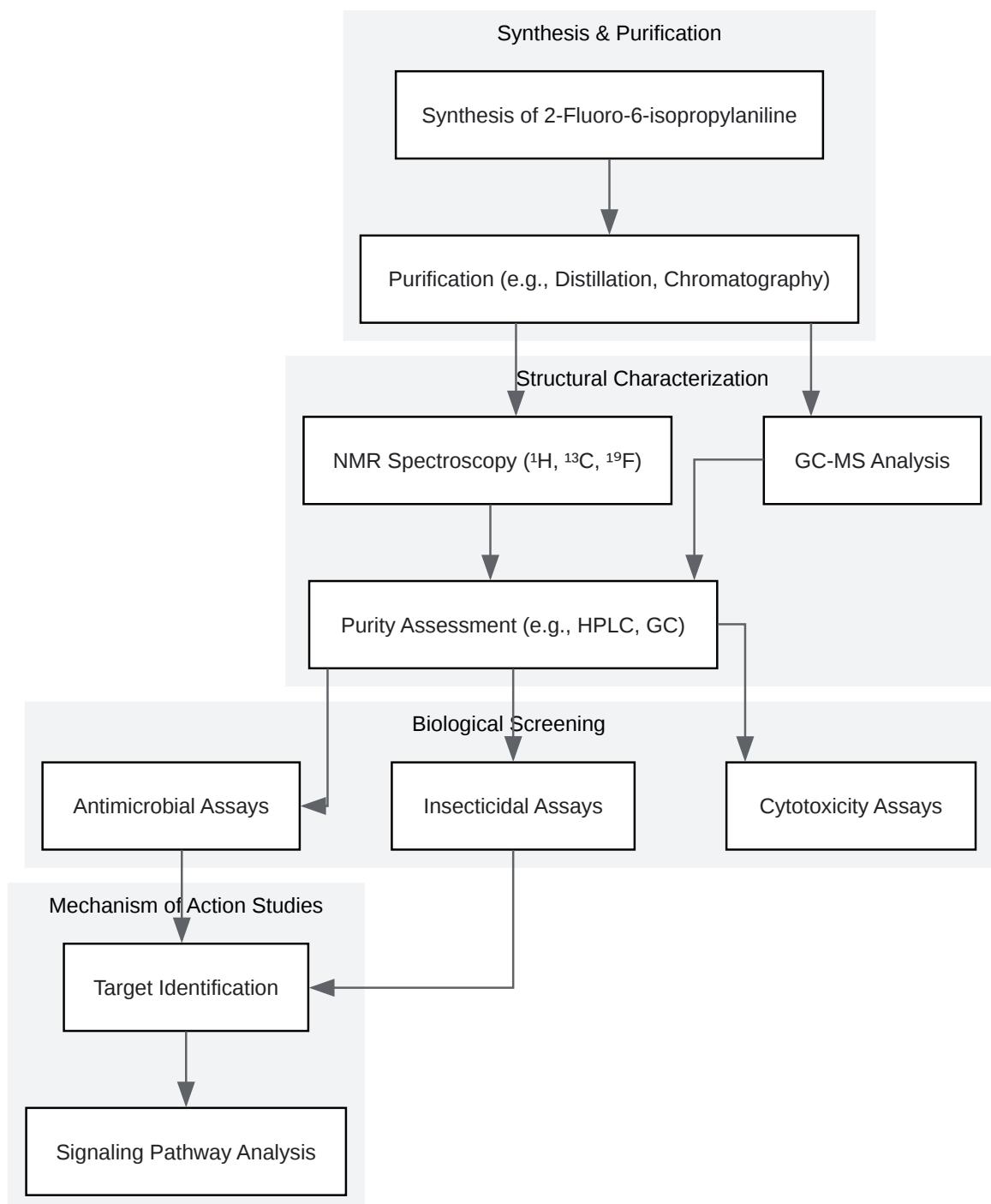
This protocol is based on general procedures for the NMR analysis of fluorinated organic compounds.

1. Sample Preparation:

- Dissolve 5-10 mg of **2-Fluoro-6-isopropylaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Add a suitable internal standard (e.g., tetramethylsilane - TMS).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Spectrometer: 400 MHz or higher field strength.
- Nuclei to be observed: ^1H , ^{13}C , and ^{19}F .
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-32.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more for adequate signal-to-noise.
- ^{19}F NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: Determined by the chemical shift of the fluorine atom, typically a wide range is initially scouted.
 - Referencing: An external reference such as CFCI_3 or an internal reference can be used.


Biological Activity and Mechanism of Action

Preliminary research suggests that **2-Fluoro-6-isopropylaniline** may possess antimicrobial and insecticidal properties. However, the specific mechanisms of action have not been fully elucidated. The presence of the fluorine atom is thought to enhance the compound's electrophilic reactivity, potentially allowing it to interact with nucleophilic residues in biological targets such as enzymes and receptors. The isopropyl group may contribute to steric interactions that influence binding specificity.

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **2-Fluoro-6-isopropylaniline**. Further research is required to identify its cellular targets and understand its mode of action.

Logical Workflow for Analysis and Biological Screening

The following diagram illustrates a logical workflow for the comprehensive analysis and initial biological screening of **2-Fluoro-6-isopropylaniline**.

[Click to download full resolution via product page](#)

Logical workflow for the analysis and screening of **2-Fluoro-6-isopropylaniline**.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the experimental workflow for the GC-MS analysis of **2-Fluoro-6-isopropylaniline**.

[Click to download full resolution via product page](#)

Experimental workflow for the GC-MS analysis of **2-Fluoro-6-isopropylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Fluoro-6-isopropylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145340#molecular-weight-and-formula-of-2-fluoro-6-isopropylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com